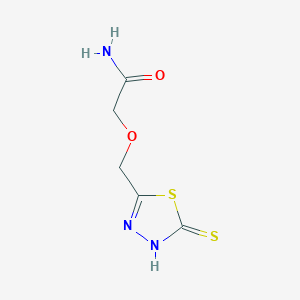
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-2-propen-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the isoxazole ring or other functional groups attached to it.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the modification of proteins or nucleic acids, potentially disrupting their normal function. The exact pathways and targets would depend on the specific context of its use, such as in antimicrobial or anticancer applications.
Comparaison Avec Des Composés Similaires
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives:
Trans-4-(hydroxymethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, which may alter its reactivity and biological activity.
Trans-4-(methyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole: Lacks the chloromethyl group, which may reduce its electrophilic properties.
Trans-4-(bromomethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole: Contains a bromomethyl group, which may have different reactivity compared to the chloromethyl group.
These comparisons highlight the unique features of this compound, particularly its electrophilic chloromethyl group, which can be exploited in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(4S,5R)-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
VXSLEOXRAFTTNG-PSASIEDQSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)CCl |
SMILES canonique |
CC1C(C(=NO1)C2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


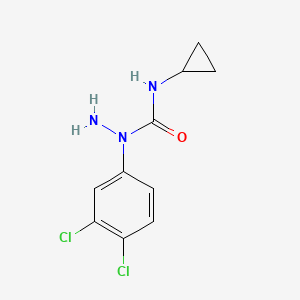
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)


![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
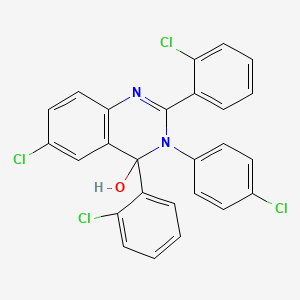
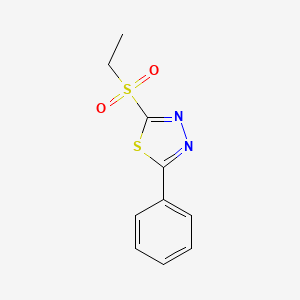
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
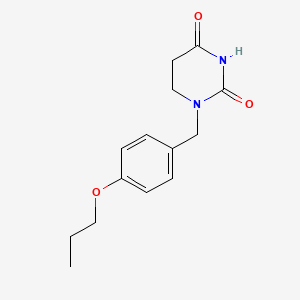
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)

